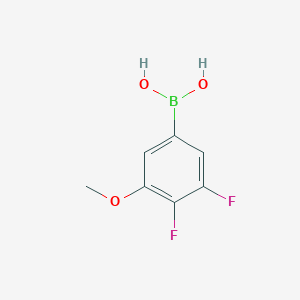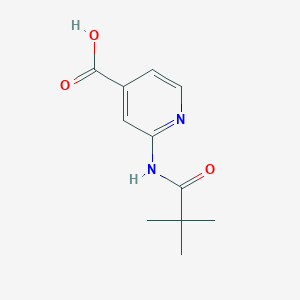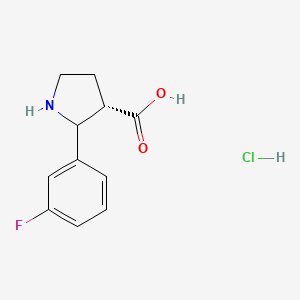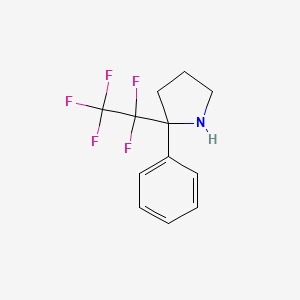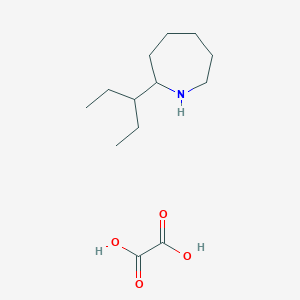
2-(4-(Trifluoromethyl)phenoxy)propanamide
Descripción general
Descripción
2-(4-(Trifluoromethyl)phenoxy)propanamide is an organic compound with the CAS Number: 931622-34-3 . It has a molecular weight of 233.19 . The IUPAC name for this compound is 2-[4-(trifluoromethyl)phenoxy]propanamide .
Molecular Structure Analysis
The molecular formula of 2-(4-(Trifluoromethyl)phenoxy)propanamide is C10H10F3NO2 . The InChI code for this compound is 1S/C10H10F3NO2/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H2,14,15) .Aplicaciones Científicas De Investigación
Photoreactions and Solvent Interaction
2-(4-(Trifluoromethyl)phenoxy)propanamide, as part of the flutamide composition, has been studied for its photoreactions in different solvents. In a study by Watanabe et al. (2015), it was observed that flutamide undergoes distinct photoreactions in acetonitrile and 2-propanol. These reactions include photo-induced nitro-nitrite rearrangement and photoreduction of the nitro group, respectively, highlighting the compound's interaction with different solvents under UV light exposure (Watanabe, Fukuyoshi, & Oda, 2015).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of related compounds, such as S-1 (a selective androgen receptor modulator), which includes a similar chemical structure, have been explored. Wu et al. (2006) investigated the metabolism of S-1 in rats, revealing insights into the compound's absorption, clearance, and extensive metabolism, which could have implications for the metabolic profile of 2-(4-(Trifluoromethyl)phenoxy)propanamide in similar contexts (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Radiosynthesis for Imaging
In the field of molecular imaging, carbon-11-labeled propanamide derivatives have been synthesized for use as selective androgen receptor modulator radioligands, particularly in prostate cancer imaging. Gao et al. (2011) developed new propanamide derivatives for positron emission tomography (PET), providing a potential application for 2-(4-(Trifluoromethyl)phenoxy)propanamide derivatives in medical imaging (Gao, Wang, Miller, & Zheng, 2011).
Herbicidal Activity
The herbicidal properties of substituted phenoxy propanates, which could include derivatives of 2-(4-(Trifluoromethyl)phenoxy)propanamide, have been explored. For instance, Lin-ying (2009) synthesized new compounds demonstrating significant inhibitory activity against certain plant species, suggesting potential agricultural applications (Lin-ying, 2009).
Quantum Chemical Studies
Quantum chemical studies, such as those conducted by Otuokere and Amaku (2015), on compounds like bicalutamide, which shares a similar structure with 2-(4-(Trifluoromethyl)phenoxy)propanpropanamide, have provided insights into the molecular properties and interactions of these compounds. These studies evaluate steric energy and molecular conformations, which are crucial for understanding the drug's mechanism at the molecular level (Otuokere & Amaku, 2015).
Electrospray Ionization Mass Spectrometry
The detection of flutamide, which contains 2-(4-(Trifluoromethyl)phenoxy)propanamide, in pharmaceutical dosages has been achieved using electrospray ionization mass spectrometry (ESI-MS). Khan et al. (2015) demonstrated a method combining Soxhlet apparatus with ESI-MS for effective detection, indicating potential analytical applications in quality control and drug analysis (Khan, Abdelhamid, Yan, Chung, & Wu, 2015).
Phenoxy Herbicide Degradation
Studies on the degradation of phenoxy herbicides, which may include 2-(4-(Trifluoromethyl)phenoxy)propanamide derivatives, have been conducted to understand their environmental impact and decomposition processes. Oh and Tuovinen (1991) investigated the microbiological degradation of 2,4-D and MCPP, two phenoxy herbicides, providing valuable information on the environmental fate of similar compounds (Oh & Tuovinen, 1991).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQZMYUVZYEJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589627 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenoxy)propanamide | |
CAS RN |
931622-34-3 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



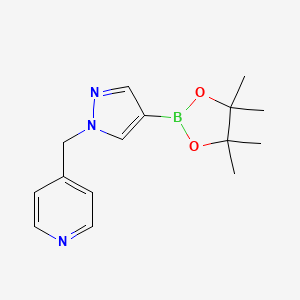
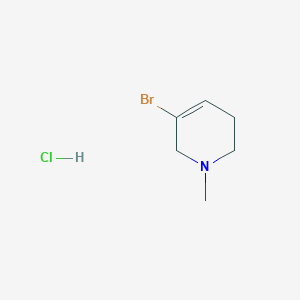
![Benzo[b]thiophene-7-carbonitrile](/img/structure/B1341617.png)
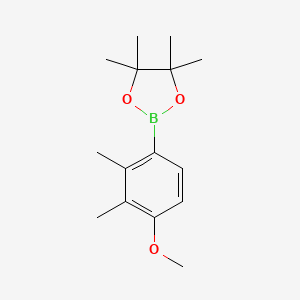
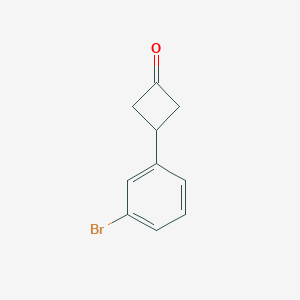
![5-Bromobenzo[c]isothiazole](/img/structure/B1341622.png)
![1-bromo-3-[(Z)-2-iodoethenyl]benzene](/img/structure/B1341623.png)
![7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1341624.png)
![8-Bromopyrido[3,4-b]pyrazine](/img/structure/B1341625.png)
